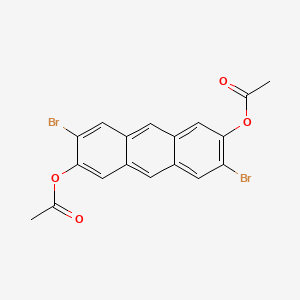
2,6-Diacetoxy-3,7-dibromoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diacetoxy-3,7-dibromoanthracene is a chemical compound with the molecular formula C18H12Br2O4 and a molecular weight of 452.09 g/mol . This compound is characterized by the presence of two acetoxy groups and two bromine atoms attached to an anthracene core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photochemistry, and materials science .
Preparation Methods
The synthesis of 2,6-Diacetoxy-3,7-dibromoanthracene typically involves the bromination of anthracene derivatives followed by acetylation. One common synthetic route includes the bromination of 2,6-dihydroxyanthracene to introduce bromine atoms at the 3 and 7 positions. This is followed by acetylation using acetic anhydride to form the acetoxy groups . The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, and the acetylation step is carried out under reflux conditions .
Chemical Reactions Analysis
2,6-Diacetoxy-3,7-dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common reagents used in these reactions include strong bases like sodium hydride (NaH) for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diacetoxy-3,7-dibromoanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.
Photochemistry: The compound is studied for its potential in photochemical reactions, including photoinduced electron transfer and energy transfer processes.
Materials Science: It is used in the synthesis of advanced materials with applications in sensors and optoelectronic devices.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Diacetoxy-3,7-dibromoanthracene involves its interaction with molecular targets through its bromine and acetoxy groups. The bromine atoms can participate in halogen bonding, while the acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can further interact with biological molecules . The pathways involved include electron transfer and radical formation, which are crucial in photochemical and biological processes .
Comparison with Similar Compounds
2,6-Diacetoxy-3,7-dibromoanthracene can be compared with other anthracene derivatives such as:
2,3,6,7-Tetrabromoanthracene: This compound has four bromine atoms and is used in similar applications but lacks the acetoxy groups, making it less versatile in certain reactions.
2,6-Dihydroxy-3,7-dibromoanthracene: This compound has hydroxyl groups instead of acetoxy groups, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and acetoxy groups, providing a balance of reactivity and stability for various applications .
Properties
Molecular Formula |
C18H12Br2O4 |
|---|---|
Molecular Weight |
452.1 g/mol |
IUPAC Name |
(6-acetyloxy-3,7-dibromoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12Br2O4/c1-9(21)23-17-7-13-3-12-6-16(20)18(24-10(2)22)8-14(12)4-11(13)5-15(17)19/h3-8H,1-2H3 |
InChI Key |
TZSYUPPAVYDJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1Br)OC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


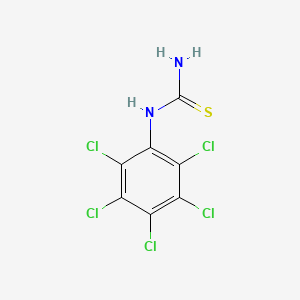
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
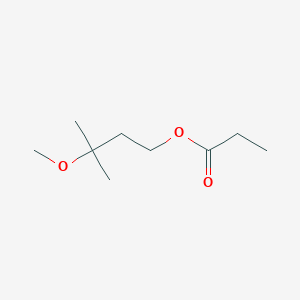
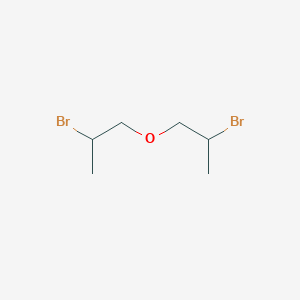


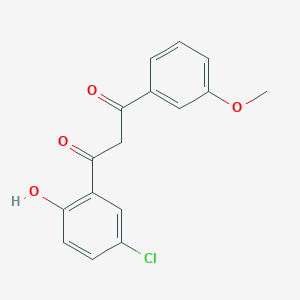
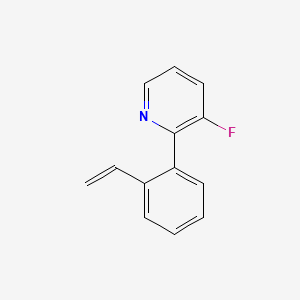
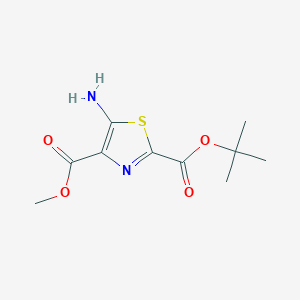
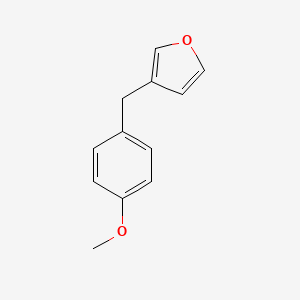
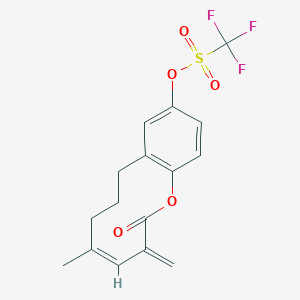
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
